molecular formula C16H13N3OS B2381963 N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide CAS No. 81556-13-0

N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide

Cat. No.: B2381963
CAS No.: 81556-13-0
M. Wt: 295.36
InChI Key: BAAXTWGIWRHQSD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation and pain.

Mode of Action

N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide interacts with COX, potentially inhibiting its activity . This inhibition could lead to a decrease in the production of prostaglandins, which may result in reduced inflammation and pain.

Biochemical Pathways

The compound’s interaction with COX affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX, N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide can disrupt this pathway, leading to downstream effects such as reduced inflammation.

Result of Action

The molecular and cellular effects of N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide’s action primarily involve the reduction of inflammation and pain . By inhibiting COX and disrupting the production of prostaglandins, the compound can potentially alleviate symptoms associated with conditions like arthritis and other inflammatory diseases.

Chemical Reactions Analysis

Types of Reactions: N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can yield amines .

Scientific Research Applications

N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is unique due to its specific structural features, such as the benzohydrazide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher potency in biological assays and greater stability under various conditions .

Properties

IUPAC Name

N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15(13-9-5-2-6-10-13)18-19-16-17-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAXTWGIWRHQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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